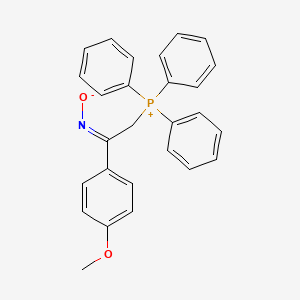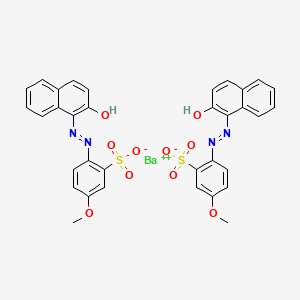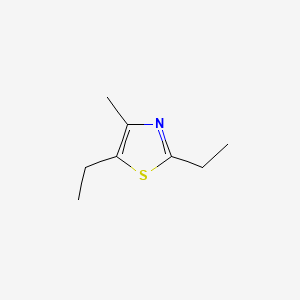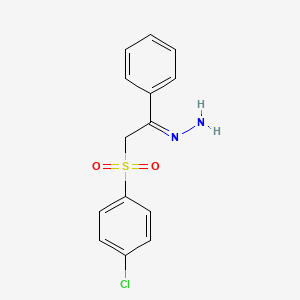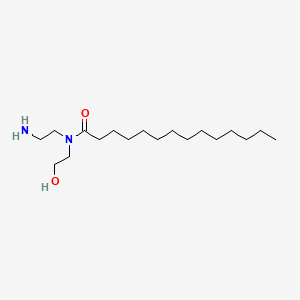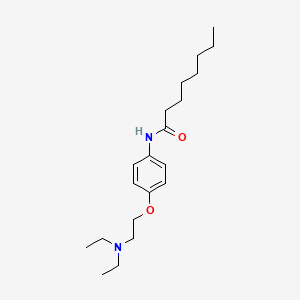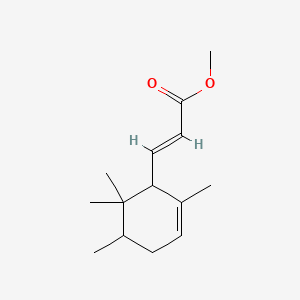
Trimethyl(p-(oxophenylacetyl)benzyl)ammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(p-(oxophenylacetyl)benzyl)ammonium bromide is a quaternary ammonium compound with the molecular formula C18H20BrNO2. This compound is known for its unique chemical structure, which includes a benzyl group, an oxophenylacetyl group, and a trimethylammonium group. It is commonly used in various scientific research applications due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl(p-(oxophenylacetyl)benzyl)ammonium bromide typically involves the reaction of benzylamine with trimethylamine and an appropriate brominating agent. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
The reaction proceeds through the formation of an intermediate, which is then treated with a brominating agent to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
化学反应分析
Types of Reactions
Trimethyl(p-(oxophenylacetyl)benzyl)ammonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Sodium iodide in acetone
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of iodide derivatives
科学研究应用
Trimethyl(p-(oxophenylacetyl)benzyl)ammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential antimicrobial properties and its role in drug delivery systems.
Industry: Utilized in the formulation of disinfectants and antiseptics.
作用机制
The mechanism of action of trimethyl(p-(oxophenylacetyl)benzyl)ammonium bromide involves its interaction with cellular membranes. The compound can disrupt the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include membrane phospholipids and proteins, which are essential for maintaining cell integrity.
相似化合物的比较
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Known for its use in surfactant applications.
Tetrabutylammonium bromide: Commonly used as a phase transfer catalyst.
Uniqueness
Trimethyl(p-(oxophenylacetyl)benzyl)ammonium bromide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzyl group and an oxophenylacetyl group differentiates it from other quaternary ammonium compounds, providing unique advantages in certain applications.
属性
CAS 编号 |
78697-23-1 |
|---|---|
分子式 |
C18H20BrNO2 |
分子量 |
362.3 g/mol |
IUPAC 名称 |
trimethyl-[[4-(2-oxo-2-phenylacetyl)phenyl]methyl]azanium;bromide |
InChI |
InChI=1S/C18H20NO2.BrH/c1-19(2,3)13-14-9-11-16(12-10-14)18(21)17(20)15-7-5-4-6-8-15;/h4-12H,13H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
MSKRVURSTJTJTH-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CC1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


